

# Defactinib CYP3A4 metabolism drug interactions

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

[Get Quote](#)

## Defactinib Metabolism and Drug Interactions

Your key questions on **defactinib**'s metabolic profile and related drug interactions are answered below.

- **Metabolic Pathway:** **Defactinib** is metabolized primarily by **CYP3A4** and, to a lesser extent, **CYP2C9** [1]. Two major metabolites have been identified in plasma: the inactive M2 (N-desmethyl sulfonamide) and the pharmacologically active M4 (N-desmethyl amide), which is equipotent to the parent drug [1].
- **Interaction Check:** Concomitant use of **defactinib** with drugs that affect CYP3A4 activity is contraindicated or requires caution [2] [3]. The table below categorizes common interacting drugs.

| Interaction Category                         | Effect on Defactinib Levels | Example Drugs                                           |
|----------------------------------------------|-----------------------------|---------------------------------------------------------|
| <b>Strong CYP3A4 Inhibitors</b><br>[2] [3]   | Increase (Avoid)            | Clarithromycin, itraconazole, ritonavir, cobicistat [2] |
| <b>Moderate CYP3A4 Inhibitors</b><br>[2] [3] | Increase (Avoid)            | Ciprofloxacin, aprepitant, conivaptan, diltiazem [2]    |
| <b>Strong CYP3A4 Inducers</b> [2]<br>[3]     | Decrease (Avoid)            | Carbamazepine, phenytoin, rifampin, apalutamide [2]     |

| Interaction Category         | Effect on Defactinib Levels | Example Drugs                       |
|------------------------------|-----------------------------|-------------------------------------|
| Moderate CYP3A4 Inducers [2] | Decrease (Avoid)            | Bosentan, efavirenz, etravirine [2] |

- **Clinical Management:** If co-administration with a strong or moderate CYP3A4 inhibitor or inducer cannot be avoided, the official labeling recommends close monitoring for increased adverse reactions or reduced efficacy, respectively [3].
- **Other Significant Interactions:** **Defactinib** exposure may decrease when co-administered with gastric acid-reducing agents (e.g., proton pump inhibitors, H2 receptor antagonists). If use is unavoidable, administer **defactinib 2 hours before or 2 hours after** a locally acting antacid [2] [3].

## Experimental Protocols for Metabolism Studies

For researchers investigating **defactinib** metabolism and interactions, the following established methodologies can be applied.

- **In Vitro Metabolic Stability Assessment:** This protocol uses human liver microsomes (HLMs) to evaluate metabolic stability and identify major enzymes involved.
  - **Incubation System:** Prepare incubation mixtures containing HLMs, **defactinib**, NADPH-regenerating system, and buffer [4].
  - **Time Course:** Remove aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes) and stop the reaction with ice-cold acetonitrile [4].
  - **Analysis:** Use LC-MS/MS to quantify the remaining parent drug over time to determine half-life and intrinsic clearance [4].
  - **Reaction Phenotyping:** Conduct similar incubations with specific cDNA-expressed CYP enzymes or using chemical inhibitors for CYP3A4 and CYP2C9 to confirm the enzymes responsible for metabolism [4].
- **Drug-Drug Interaction Studies:** These studies assess the interaction potential when **defactinib** is co-administered with other drugs.
  - **CYP Inhibition Potential:** To determine if **defactinib** inhibits CYP enzymes, incubate human liver microsomes with marker substrates for CYP3A4 and other major CYPs in the presence of a range of **defactinib** concentrations [4]. Measure the formation of the specific metabolites for each CYP marker substrate to calculate IC50 values.

- **CYP Induction Potential:** Use fresh human hepatocytes treated with **defactinib** for several days. Measure the activity and mRNA levels of CYP3A4 to evaluate if **defactinib** induces its own metabolism or that of other drugs [4].

## Defactinib Metabolic Pathway and Interaction Risks

The diagram below summarizes the key metabolic and interaction pathways for **defactinib**.



Click to download full resolution via product page

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. : Uses, Defactinib , Interactions of Action | DrugBank Online Mechanism [go.drugbank.com]
2. Fakzynja ( defactinib ) dosing, indications, interactions , adverse... [reference.medscape.com]
3. DailyMed - AVMAPKI FAKZYNJA CO-PACK- avutometinib potassium... [dailymed.nlm.nih.gov]

4. Current Approaches for Investigating and Predicting ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Defactinib CYP3A4 metabolism drug interactions]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001669#defactinib-cyp3a4-metabolism-drug-interactions]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com